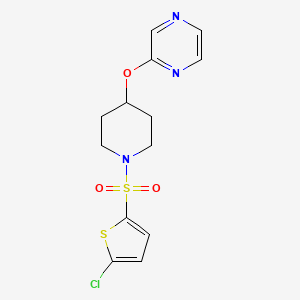

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Description

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety. This compound is part of a broader class of sulfonamide derivatives, which are frequently explored for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S2/c14-11-1-2-13(21-11)22(18,19)17-7-3-10(4-8-17)20-12-9-15-5-6-16-12/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSXNAYAXESFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-hydroxypiperidine with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate.

-

Coupling with Pyrazine: : The sulfonylated piperidine intermediate is then coupled with pyrazine-2-carboxylic acid or its derivatives. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro group (if present) on the pyrazine ring, converting it to an amine.

-

Substitution: : The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((1-((5-Chlorothiophen-

Biological Activity

The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a pyrazine moiety, and a sulfonyl group. These components suggest significant potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 365.9 g/mol. Its structure incorporates halogenated aromatic systems and nitrogen-containing heterocycles, which enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.9 g/mol |

| CAS Number | 2176152-18-2 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The presence of piperidine and pyrazine rings may enhance binding affinity to various receptors involved in disease processes.

- Cellular Uptake : The unique structure may facilitate cellular uptake, allowing the compound to exert its effects intracellularly.

Antimicrobial Activity

Compounds similar to this compound have demonstrated notable antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For example, studies on thiosemicarbazones derived from related structures have reported IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Thiosemicarbazone Derivative | <10 | Glioblastoma Multiforme |

| Thiosemicarbazone Derivative | <20 | Breast Adenocarcinoma |

Case Studies

-

In vitro Studies : A series of synthesized derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency.

- Example : A derivative with a similar piperidine-sulfonamide framework showed enhanced activity against pancreatic cancer cells with morphological changes indicative of apoptosis.

- In silico Studies : Docking studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies suggest a favorable binding mode that could be exploited for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared to analogs in Table 1. Variations in the sulfonyl substituent significantly influence physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

- Substituent Impact: The 5-chlorothiophen-2-yl group in the target compound introduces chlorine’s electronegativity and thiophene’s aromaticity, likely enhancing lipophilicity (logP) compared to pyrazole-based analogs (Compounds 2, 3, 11). This could improve membrane permeability but may reduce aqueous solubility . For example, Compound 11’s 3-isopropyl-5-methyl group may confer higher metabolic stability due to hindered enzymatic access .

Comparison with Other Piperidine Derivatives

Piperazine-Based Analogs ()

Compounds like 1-(5-chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine demonstrate the versatility of sulfonyl-piperazine scaffolds. Key differences:

- Scaffold : Piperazine (6-membered ring with two nitrogens) vs. piperidine (single nitrogen).

Triazole-Pyridine Hybrids ()

Compounds such as 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine feature triazole and pyridine rings. These are structurally distinct but emphasize the role of nitrogen-rich heterocycles in metal chelation or kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.